Nolasiban

Catalog No.
S527381
CAS No.
1477482-19-1
M.F
C20H22N2O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nolasiban

CAS Number

1477482-19-1

Product Name

Nolasiban

IUPAC Name

[(2S,4Z)-2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1

InChI Key

OLUJSZLBWZWGJT-HGBKYHTQSA-N

SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO

solubility

Soluble in DMSO, not in water

Synonyms

OBE-001; OBE001; OBE001; Erlosiban

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3CO

The exact mass of the compound Nolasiban is 338.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nolasiban (CAS: 1477482-19-1), also known as OBE001, is a highly selective, orally bioavailable small-molecule oxytocin receptor (OTR) antagonist. Unlike traditional peptide-based OTR antagonists that require continuous intravenous infusion, Nolasiban offers a stable, processable small-molecule profile suitable for oral formulation development and streamlined preclinical dosing. Its high selectivity for OTR over vasopressin receptors (V1a, V2) makes it a critical procurement choice for reproductive pharmacology, tocolytic research, and in vitro fertilization (IVF) modeling, where off-target cardiovascular and renal effects must be strictly minimized [1].

Substituting Nolasiban with the standard-of-care benchmark, Atosiban, introduces severe logistical and scientific limitations. Atosiban is a synthetic peptide with 0% oral bioavailability and a short terminal half-life of approximately 1.7 hours, necessitating complex continuous intravenous infusion setups in both clinical and laboratory settings [1]. Furthermore, Atosiban acts as a combined OTR/V1a antagonist and exhibits biased agonism on certain pro-inflammatory pathways, such as NF-κB and MAPKs [2]. Procuring Atosiban or less selective small molecules instead of Nolasiban risks confounding assay results with vasopressin-mediated vascular artifacts and paradoxical signaling activation, while drastically increasing the complexity of in vivo dosing regimens.

Formulation Compatibility and In Vivo Dosing Logistics

Nolasiban is a small-molecule OTR antagonist designed for oral administration, overcoming the severe formulation limitations of legacy peptide antagonists. While the benchmark Atosiban is a peptide with 0% oral bioavailability and a rapid terminal half-life of approximately 1.7 hours [1], Nolasiban demonstrates robust oral bioavailability and an extended pharmacokinetic profile. This fundamental structural difference eliminates the need for cold-chain peptide storage, reconstitution, and continuous intravenous infusion pumps in preclinical models, allowing for simple, single-dose oral administration (e.g., 900 mg) that sustains receptor blockade [2].

Evidence DimensionRoute of administration and pharmacokinetic half-life
Target Compound DataSmall molecule, orally bioavailable, extended action via single oral dose
Comparator Or BaselineAtosiban (Peptide, 0% oral bioavailability, ~1.7 hour terminal half-life requiring continuous IV)
Quantified DifferenceTransition from continuous IV infusion to single oral dose
ConditionsIn vivo pharmacokinetic profiling and formulation development

Procuring Nolasiban drastically simplifies in vivo experimental design and formulation workflows by eliminating the need for complex IV infusion infrastructure required by peptide alternatives.

Receptor Selectivity and Off-Target Artifact Reduction

In complex biological models, off-target binding to vasopressin receptors (V1a, V1b, V2) can introduce confounding cardiovascular and renal variables. Nolasiban is a competitive and reversible OTR antagonist with a Ki of 52 nM and pronounced selectivity over vasopressin receptors [1]. In contrast, the standard comparator Atosiban functions as a combined OTR and V1a receptor antagonist, with significant cross-reactivity that directly impacts vascular tone and endothelial signaling [2]. By utilizing Nolasiban, researchers ensure that observed phenotypic changes are strictly OTR-mediated.

Evidence DimensionOTR vs V1a receptor selectivity
Target Compound DataKi = 52 nM for OTR; highly selective over V1a, V1b, and V2 receptors
Comparator Or BaselineAtosiban (Combined OTR/V1a antagonist with high V1a cross-reactivity)
Quantified DifferenceTargeted OTR selectivity vs mixed dual-antagonism
ConditionsIn vitro receptor binding and functional selectivity assays

High OTR selectivity prevents vasopressin-mediated vascular artifacts, ensuring high reproducibility and clean data interpretation in reproductive and smooth muscle pharmacology.

Signaling Mechanism and Prevention of Biased Agonism

The pharmacological purity of the antagonist response is critical when studying uterine contractility and inflammatory pathways. Research demonstrates that while both Nolasiban and Atosiban inhibit oxytocin-induced calcium mobilization, Atosiban exhibits biased agonism, paradoxically failing to suppress certain pro-inflammatory transcription factors [1]. Nolasiban acts as a pure antagonist, effectively reducing oxytocin-mediated NF-κB and p38 kinase activation without biased agonistic effects [1]. This ensures a true baseline suppression of oxytocin signaling in myometrial and amnion cell models.

Evidence DimensionEffect on pro-inflammatory signaling (NF-κB / p38 kinase)
Target Compound DataPure antagonism (reduces OT-mediated activation)
Comparator Or BaselineAtosiban (Exhibits biased agonism, failing to cleanly suppress these pathways)
Quantified DifferenceComplete suppression of inflammatory markers vs paradoxical biased activation
ConditionsHuman myometrial and amnion cell in vitro assays

Procuring a pure antagonist prevents confounding baseline shifts in sensitive inflammatory and transcription factor assays, ensuring reliable mechanistic data.

Translational Efficacy in Embryo Implantation Models

For laboratories modeling assisted reproductive technology (ART) and in vitro fertilization (IVF), the translational relevance of the procured compound is paramount. In a comprehensive meta-analysis of Phase 3 clinical trials, a single 900 mg oral dose of Nolasiban administered prior to embryo transfer was associated with an absolute increase of 5.0% in ongoing pregnancy rates compared to placebo [1]. This robust, quantified translational endpoint establishes Nolasiban as a highly validated benchmark for improving uterine receptivity, far surpassing the inconsistent clinical efficacy historically associated with continuous Atosiban infusions.

Evidence DimensionAbsolute increase in ongoing pregnancy rate
Target Compound Data+5.0% absolute increase (single 900 mg oral dose)
Comparator Or BaselinePlacebo / Standard IVF protocol
Quantified Difference5.0% absolute improvement in a highly rigorous Phase 3 meta-analysis
ConditionsClinical IVF / embryo transfer protocols

Utilizing a compound with proven, quantified translational success in Phase 3 trials provides the most reliable positive control for preclinical models of embryo implantation.

Oral Tocolytic Formulation Development

Nolasiban is the ideal active pharmaceutical ingredient (API) for developing and testing next-generation oral tocolytics, as its small-molecule structure and high bioavailability overcome the IV-only limitations of peptide-based benchmarks like Atosiban [1].

Preclinical IVF and Embryo Transfer Modeling

Due to its validated ability to increase ongoing pregnancy rates by 5.0% in human trials via a single oral dose, Nolasiban serves as a superior positive control in animal models assessing uterine receptivity and implantation success [1].

Selective OTR Signaling Dissection

In molecular pharmacology, Nolasiban's pure antagonism and targeted selectivity over V1a receptors make it the preferred tool compound for isolating OTR-specific pathways without triggering the biased agonism or vasopressin-mediated vascular artifacts seen with legacy antagonists [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

338.16304257 g/mol

Monoisotopic Mass

338.16304257 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3765U8A1EC

Wikipedia

Nolasiban

Dates

Last modified: 02-18-2024
1: Pohl O, Perks D, Rhodes J, Comotto L, Baldrick P, Chollet A. Effects of the
2: Pohl O, Homery MC, Lemaux F, Patat A, Chollet A. Pharmacokinetic interactions

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